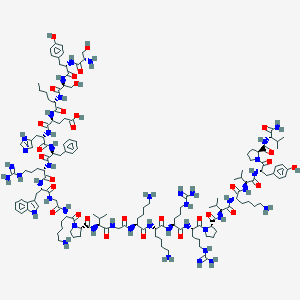
3-(2,4-Dinitrophenoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Dinitrophenoxy)benzoic acid is a chemical compound that is widely used in scientific research. It is also known as DNBA, and its chemical formula is C13H8N2O6. This compound is a yellow crystalline powder that is insoluble in water but soluble in organic solvents. DNBA has been used in various scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in different fields.
Mechanism of Action
The mechanism of action of DNBA is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the regulation of cell growth and division. DNBA has been shown to inhibit the activity of protein kinase C (PKC), which is a key regulator of cell proliferation and survival.
Biochemical and Physiological Effects
DNBA has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system. DNBA has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DNBA in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the main limitations is its insolubility in water, which can make it difficult to use in certain experiments. DNBA is also highly toxic and must be handled with care.
Future Directions
There are many potential future directions for research involving DNBA. One area of interest is the development of new cancer therapies based on DNBA. Another area of interest is the investigation of the potential use of DNBA in the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, there is potential for the development of new methods for the synthesis of DNBA and related compounds, which could lead to the discovery of new drugs with therapeutic potential.
Synthesis Methods
DNBA can be synthesized by the reaction of 2,4-dinitrophenol with benzoyl chloride in the presence of a base such as pyridine. The resulting product is then purified by recrystallization using a suitable solvent. This method of synthesis is relatively simple and yields high-purity DNBA.
Scientific Research Applications
DNBA has been used in various scientific studies to investigate its potential applications in different fields. One of the most important applications is in the field of cancer research. DNBA has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.
properties
CAS RN |
19219-51-3 |
|---|---|
Molecular Formula |
C13H8N2O7 |
Molecular Weight |
304.21 g/mol |
IUPAC Name |
3-(2,4-dinitrophenoxy)benzoic acid |
InChI |
InChI=1S/C13H8N2O7/c16-13(17)8-2-1-3-10(6-8)22-12-5-4-9(14(18)19)7-11(12)15(20)21/h1-7H,(H,16,17) |
InChI Key |
CEDNTPHUESTPLE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Other CAS RN |
19219-51-3 |
synonyms |
3-(2,4-dinitrophenoxy)benzoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















